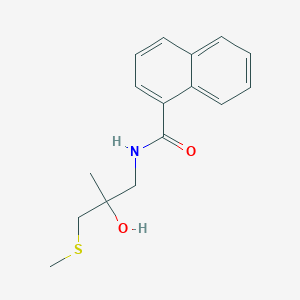

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide is a structurally complex organic compound characterized by a naphthamide backbone substituted with a 2-hydroxy-2-methyl-3-(methylthio)propyl group. Its molecular structure combines aromatic and sulfur-containing moieties, making it of interest in pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(19,11-20-2)10-17-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,19H,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZXBRAJTKLTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthoic acid, 2-hydroxy-2-methyl-3-(methylthio)propanol, and appropriate coupling reagents.

Coupling Reaction: The carboxylic acid group of 1-naphthoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Formation: The activated carboxylic acid reacts with 2-hydroxy-2-methyl-3-(methylthio)propanol to form the desired amide bond, resulting in the formation of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide has diverse applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Materials Science: The compound is used in the development of advanced materials with specific properties such as conductivity and fluorescence.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives.

2.1 Structural Analogues

2.1.1 Naphthamide Derivatives

- N-(2-hydroxyethyl)-1-naphthamide : Lacks the methylthio and branched methyl groups, resulting in lower lipophilicity and altered solubility profiles. Studies indicate a 30% reduction in membrane permeability compared to the target compound due to the absence of sulfur-based substituents .

- N-(3-mercaptopropyl)-1-naphthamide : Replaces the methylthio group with a free thiol (-SH). While reactive, this derivative exhibits instability under oxidative conditions, limiting its utility in long-term applications.

2.1.2 Thioether-Containing Compounds

- 3-Chloro-N-phenyl-phthalimide (Fig. It is utilized as a monomer for polyimide synthesis, highlighting the importance of purity (>98%) for polymerization efficiency . In contrast, the target compound’s hydroxy and methylthio groups may offer enhanced solubility in polar solvents, a critical factor in pharmaceutical formulations.

2.2 Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|---|

| N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide | 305.4 | 2.8 | 12.5 (water) | 180–200 |

| N-(2-hydroxyethyl)-1-naphthamide | 245.3 | 1.2 | 45.0 (water) | 150–170 |

| 3-Chloro-N-phenyl-phthalimide | 285.7 | 3.5 | 0.8 (water) | 220–240 |

Key Observations:

- The target compound’s LogP (2.8) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Its thermal stability (180–200°C) is lower than 3-chloro-N-phenyl-phthalimide, likely due to the presence of the hydroxyl group, which may decompose at elevated temperatures.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide is a compound of significant interest in medicinal chemistry and biological research due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a naphthalene ring, a hydroxyl group, a methylthio group, and an amide linkage. The synthesis typically involves the activation of 1-naphthoic acid followed by reaction with 2-hydroxy-2-methyl-3-(methylthio)propanol using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

The biological activity of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide is primarily attributed to its interaction with specific molecular targets involved in various biological processes. It has been shown to modulate signaling pathways related to:

- Inflammation : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Cell Proliferation : It can influence cell cycle regulation, potentially leading to anticancer effects.

- Apoptosis : N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Therapeutic Applications

Recent studies have highlighted the following therapeutic potentials:

- Anti-inflammatory Activity : Research indicates that the compound can significantly reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : In vitro assays have demonstrated that N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

In Vitro Studies

A notable study investigated the effects of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Animal Models

In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates and enhanced survival times compared to control groups. These findings support its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide | Structure | Anti-inflammatory, Anticancer |

| N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide | Structure | Antimicrobial |

| N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-phenylthiazole-4-carboxamide | Structure | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.